5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Overview
Description
5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a chemical compound with the formula C7H3BrF2N2O . It is used for research purposes .
Synthesis Analysis
The synthesis of 5-Bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one involves a reaction with di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0 - 20℃ for 19 hours . The reaction mixture is then diluted with saturated aqueous sodium bicarbonate and extracted with EtOAc .Molecular Structure Analysis
The molecular structure of 5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one consists of a pyrrolo[2,3-b]pyridin-2-one core with bromo and difluoro substituents .Scientific Research Applications
Synthesis and Chemical Structure
5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a compound that can serve as a critical intermediate in the synthesis of various heterocyclic compounds. Its applications in scientific research are diverse, ranging from the development of new materials to biological studies.
One notable application involves the synthesis of lanthanide-nitronyl nitroxide complexes. These complexes, incorporating elements like Pr(III), Sm(III), Eu(III), Tb(III), and Tm(III), have been synthesized using a molecule similar to 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one as a bridging ligand. Such complexes are of interest for their potential single-molecule magnetism behavior, a property crucial for quantum computing and memory devices (Xu et al., 2009).
Spectroscopic and Optical Properties
The spectroscopic characterization of related bromo-pyridine compounds has been performed to understand their structure and reactivity. For example, the study of 5-Bromo-2-(trifluoromethyl)pyridine revealed detailed insights into its geometric structure, vibrational frequencies, and non-linear optical (NLO) properties through density functional theory (DFT) calculations. Such studies are essential for the development of materials with specific optical properties for use in electronics and photonics (Vural & Kara, 2017).
Future Directions
properties
IUPAC Name |
5-bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLHHBQVKWZKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one |
Synthesis routes and methods
Procedure details
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